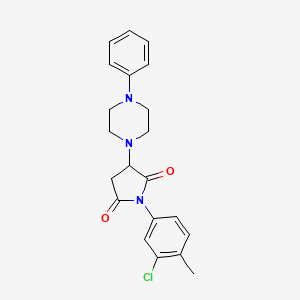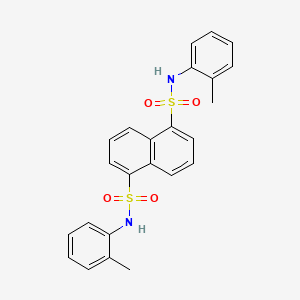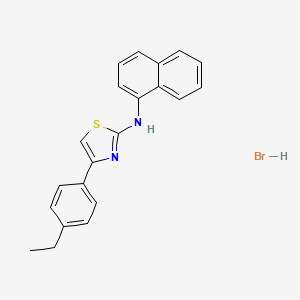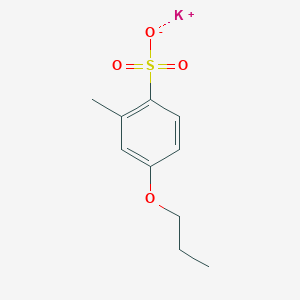
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the phenethylamine and piperazine class of compounds. It was first synthesized in the 1970s and has since been used in scientific research to study the effects of serotonin on the central nervous system.
作用機序
The mechanism of action of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine involves its binding to serotonin receptors in the brain. Specifically, it binds to the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, cognition, and appetite. This binding leads to the activation of these receptors, which can result in a range of physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine are primarily related to its activation of serotonin receptors in the brain. These effects can include changes in mood, appetite, and cognition. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine has been shown to increase heart rate and blood pressure, as well as cause nausea and vomiting in some individuals.
実験室実験の利点と制限
The advantages of using 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine in lab experiments include its ability to selectively activate serotonin receptors, allowing researchers to study specific physiological and behavioral processes. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine is relatively easy to synthesize and purify, making it a cost-effective option for research studies.
The limitations of using 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine in lab experiments include its potential to cause unwanted side effects, such as nausea and vomiting. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine has a relatively short half-life, meaning its effects may not be long-lasting. Finally, due to its psychoactive properties, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine may not be appropriate for all research studies.
将来の方向性
There are several future directions for research involving 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine. One potential area of study is its effects on appetite regulation, as the drug has been shown to affect food intake in animal models. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine may be useful in studying the role of serotonin in mood disorders, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine, as well as its potential therapeutic applications.
合成法
The synthesis of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine with phenylacetylene in the presence of a palladium catalyst. This reaction produces 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine, which is then purified through recrystallization.
科学的研究の応用
MCPP is primarily used in scientific research to study the effects of serotonin on the central nervous system. It is a serotonin receptor agonist, meaning it binds to and activates serotonin receptors in the brain. This allows researchers to study the effects of serotonin on various physiological and behavioral processes.
特性
IUPAC Name |
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-24-20-10-6-5-9-19(20)23-13-11-22(12-14-23)16-18(21)15-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPSOXPAURQOR-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2-methoxyphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988763.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)
![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)




![N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)
![2-(4-methylphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4988805.png)
![3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4988812.png)
![(3R*,4R*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4988815.png)

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4988832.png)